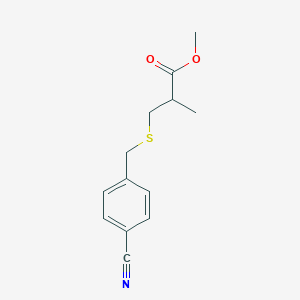
Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate is an organic compound with a complex structure that includes a cyanobenzyl group, a thioether linkage, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate typically involves the reaction of 4-cyanobenzyl chloride with a thiol compound, followed by esterification. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The esterification step can be carried out using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether and nitrile groups can play crucial roles in binding to molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((4-cyanophenyl)thio)-2-methylpropanoate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate is unique due to the presence of both a cyanobenzyl group and a thioether linkage, which can impart distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains a methyl ester group, a thioether linkage, and a cyano-substituted benzyl moiety, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer. For example, it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
- Cellular Signaling Modulation : this compound may influence cellular signaling pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs). Compounds that modulate PPAR activity have been shown to exhibit anti-inflammatory and metabolic effects .
- Antioxidant Activity : The presence of the cyano group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This can be particularly beneficial in preventing oxidative stress-related damage in cells .
Efficacy Studies
A series of studies have evaluated the efficacy of this compound in various biological contexts:
Case Studies
- Anti-inflammatory Effects : In a study focused on diabetic retinopathy, this compound was administered to rats with induced vascular leakage. The results indicated a marked decrease in inflammatory markers and improved retinal health .
- Tyrosinase Inhibition : Another investigation highlighted the compound's potential as a tyrosinase inhibitor, which is crucial for managing hyperpigmentation disorders. The compound showed IC50 values lower than standard inhibitors like kojic acid, suggesting promising applications in dermatology .
- Pharmacokinetics : Research into the pharmacokinetic profile revealed that the compound has favorable bioavailability and metabolic stability, making it a candidate for further development in therapeutic applications .
Properties
Molecular Formula |
C13H15NO2S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
methyl 3-[(4-cyanophenyl)methylsulfanyl]-2-methylpropanoate |
InChI |
InChI=1S/C13H15NO2S/c1-10(13(15)16-2)8-17-9-12-5-3-11(7-14)4-6-12/h3-6,10H,8-9H2,1-2H3 |
InChI Key |
WWFRCVZJKLWKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC1=CC=C(C=C1)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















